Ethanone, 1-(4-bromophenyl)-, oxime
Overview
Description
Ethanone, 1-(4-bromophenyl)-, oxime is an organic compound with the molecular formula C8H8BrNO. It is a derivative of acetophenone, where the oxime group is attached to the carbonyl carbon, and a bromine atom is substituted at the para position of the phenyl ring. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-bromophenyl)-, oxime typically involves the reaction of 1-(4-bromophenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is carried out in an ethanol solvent under reflux conditions. The general procedure is as follows :
- Dissolve 1-(4-bromophenyl)ethanone and hydroxylamine hydrochloride in ethanol.
- Add pyridine to the mixture and reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with water and dry under vacuum to obtain this compound as a white solid.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-bromophenyl)-, oxime undergoes various chemical reactions, including:
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The oxime group can be hydrolyzed to the corresponding ketone under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Reduction: 1-(4-bromophenyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(4-bromophenyl)ethanone.
Scientific Research Applications
Ethanone, 1-(4-bromophenyl)-, oxime has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It serves as a building block for the development of drugs with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand the biological activity of oxime derivatives.
Industrial Applications: It is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-bromophenyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activity.
Comparison with Similar Compounds
Ethanone, 1-(4-bromophenyl)-, oxime can be compared with other similar compounds, such as:
Ethanone, 1-(4-chlorophenyl)-, oxime: Similar structure but with a chlorine atom instead of bromine.
Ethanone, 1-(4-fluorophenyl)-, oxime: Similar structure but with a fluorine atom instead of bromine.
Ethanone, 1-(4-methylphenyl)-, oxime: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and the ability to form halogen bonds. These characteristics make it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
(NE)-N-[1-(4-bromophenyl)ethylidene]hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,1H3/b10-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJKRPKYUKWTJX-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5798-71-0, 59862-55-4 | |
Record name | p-Bromoacetophenone oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005798710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Bromoacetophenone oxime, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059862554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | P-BROMOACETOPHENONE OXIME, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46T9ABA2AJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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